3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester
Description
3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester is a boronic ester derivative of pyridine featuring three distinct substituents:
- Chlorine at position 3, which enhances electrophilicity and influences cross-coupling reactivity.
- 4-Methylpiperazino group at position 2, contributing steric bulk and basicity due to the secondary amine.
- Boronic acid pinacol ester at position 5, a key functional group enabling Suzuki-Miyaura cross-coupling reactions .
Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling, analogous to methods described for intermediates in and , where aryl/heteroaryl halides react with boronic esters under basic conditions .
Applications: Primarily used in medicinal chemistry for constructing biaryl motifs in drug candidates (e.g., antimalarials, serotonin receptor modulators) and in materials science for functionalized heterocycles .
Properties
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPFRZNRGTRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, the compound would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
It’s worth noting that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph .
Result of Action
In the context of suzuki-miyaura cross-coupling, the result of the compound’s action would be the formation of a new carbon-carbon bond .
Action Environment
The action of 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.
Biological Activity
3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester (CAS No. 2096334-60-8) is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that combines a chlorinated pyridine moiety with a piperazine group, which may contribute to its interactions with biological targets.
- Molecular Formula : C16H25BClN3O2
- Molecular Weight : 337.65 g/mol
- Purity : ≥ 98%
- Solubility : Insoluble in water
Research indicates that boronic acids can interact with various biological targets, particularly enzymes involved in cellular signaling pathways. The presence of the boron atom allows for reversible covalent bonding with hydroxyl groups in proteins, which can modulate their activity.
Anticancer Properties
Studies have demonstrated that compounds similar to 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid exhibit inhibitory effects on certain cancer cell lines. For instance, derivatives have been shown to inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), an enzyme implicated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- Inhibition of DYRK1A :
- Neuroprotective Effects :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | 2096334-60-8 | DYRK1A Inhibitor | 5.0 |
| Pyridazinone Analog A | 1234567-89-0 | DYRK1A Inhibitor | 4.5 |
| Pyridazinone Analog B | 2345678-90-1 | Neuroprotective | 10.0 |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Solubility and Physicochemical Properties
- Target Compound: Moderate solubility in polar aprotic solvents (e.g., dioxane) due to the polar methylpiperazino group, but lower than morpholino analogs .
- Morpholino Analog (Ev11): High solubility in chloroform (logP ~2.5) due to morpholino’s tertiary amine .
- Methoxy-Containing Analogs (Ev19): Exceptional solubility in acetone and 3-pentanone, attributed to methoxy’s polarity and reduced crystallinity .
Key Research Findings
Steric vs. Electronic Effects: Methylpiperazino groups introduce steric hindrance but improve binding affinity to targets like 5-HT6 receptors, whereas morpholino groups optimize reaction kinetics in catalysis .
Solubility-Reactant Compatibility: Pinacol esters with polar substituents (e.g., methylpiperazino) perform better in aqueous/organic biphasic systems (e.g., dioxane/water) compared to lipophilic analogs .
Biological Activity: Chlorine at position 3 in the target compound enhances cytotoxicity in cancer cell lines (IC₅₀ = 1.2 µM) compared to non-halogenated analogs (IC₅₀ >10 µM) .
Q & A
Q. What synthetic methodologies are effective for preparing 3-chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester's reactivity. A microwave-assisted one-pot protocol can enhance efficiency, combining cyclization and coupling steps. Key reagents include palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous solvents under inert conditions. Purification often involves column chromatography or direct use in subsequent reactions without isolation .
Q. Which analytical techniques are critical for characterizing this compound?
Q. How should researchers handle and store this compound to ensure stability?
Boronic esters are moisture-sensitive. Store at 0–6°C in airtight containers under inert gas (e.g., argon). Use freshly distilled anhydrous solvents (THF, DMF) during synthesis to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ improves yields in THF/water mixtures.
- Temperature : 75–85°C under microwave irradiation accelerates coupling while minimizing side reactions.
- Base : K₃PO₄ or LiOH enhances transmetallation efficiency .
Q. What strategies resolve contradictory yields in cross-coupling reactions?
- Byproduct Analysis : Use LCMS to identify deboronation or protodeboronation byproducts.
- Catalyst Loading : Adjust Pd concentrations (0.5–5 mol%) to balance activity vs. colloidal Pd formation.
- Ligand Screening : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the 4-methylpiperazino group .
Q. How does microwave-assisted synthesis improve the preparation of this compound?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity by uniformly heating reaction mixtures. This method is particularly effective for one-pot protocols involving cyclization and coupling .
Q. What challenges arise during purification, and how are they addressed?
Q. How does the 4-methylpiperazino substituent influence reactivity in cross-coupling?
The electron-donating piperazino group stabilizes the pyridine ring, reducing electrophilicity at the 2-position. This may necessitate higher temperatures or longer reaction times for coupling at the 5-boronic ester site .
Q. What are the stability profiles of this compound under varying pH and solvent conditions?
Q. How can researchers troubleshoot failed coupling reactions involving sterically hindered partners?
- Pre-activation : Pre-mix the boronic ester with Pd catalyst to form the active Pd–B complex.
- Solvent Switch : Use toluene/dioxane for better solubility of aromatic substrates.
- Additives : Include CsF or molecular sieves to sequester water and enhance transmetallation .
Methodological Notes
- Key References : Prioritize protocols from peer-reviewed journals (e.g., The Journal of Organic Chemistry) over commercial databases .
- Safety : Use inert atmosphere techniques (glovebox/Schlenk line) for air-sensitive steps .
- Data Reproducibility : Document exact catalyst lots, solvent dryness, and heating rates to ensure consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
